4-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
Description
4-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide moiety at position 3. The carboxamide nitrogen is further linked to an ethyl chain bearing a pyrazolyl-pyrazine substituent.
Properties
IUPAC Name |
4-methyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7OS/c1-9-12(22-19-17-9)13(21)16-5-7-20-6-2-10(18-20)11-8-14-3-4-15-11/h2-4,6,8H,5,7H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDSJJOXFUGZEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could potentially inhibit or enhance the activity of the target, depending on the specific biological context.
Biochemical Pathways
Based on the biological activities related to the pyrrolopyrazine scaffold, it can be inferred that the compound may affect various biochemical pathways, leading to downstream effects such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Biological Activity
The compound 4-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide (CAS Number: 2034547-77-6) belongs to a class of thiadiazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₃N₇OS
- Molecular Weight : 315.36 g/mol
Biological Activities
Research indicates that thiadiazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Thiadiazole compounds have shown significant antibacterial and antifungal properties. Studies suggest that derivatives can effectively inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Several studies have highlighted the anticancer potential of thiadiazoles. For instance, compounds similar to the target compound were evaluated against Ehrlich’s Ascites carcinoma cells and demonstrated notable cytotoxic effects .
- Anti-inflammatory Effects : Some thiadiazole derivatives have been reported to possess anti-inflammatory activities comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This could be attributed to their ability to inhibit inflammatory mediators .
- Analgesic Activity : The analgesic properties of thiadiazole derivatives have also been documented, suggesting their potential use in pain management therapies .
Synthesis and Evaluation
A study by Parmar et al. (2017) synthesized various 1,3,4-thiadiazole derivatives and evaluated their biological activities. The synthesized compounds were characterized using IR, NMR, and elemental analysis. Notably, some derivatives exhibited significant anticancer activity against specific cancer cell lines .
Antimicrobial Testing
In a comparative study on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, compounds showed high antibacterial activity against both drug-sensitive and resistant strains. The most active compounds displayed minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
Structure-Activity Relationship (SAR)
Research on the structure-activity relationship of thiadiazole derivatives has revealed that modifications in the molecular structure can enhance biological activity. For example, the introduction of different substituents on the thiadiazole ring can lead to improved potency against specific targets .
Data Table: Biological Activities of Thiadiazole Derivatives
| Activity Type | Compound Example | Target Organism/Cell Line | Observed Effect |
|---|---|---|---|
| Antibacterial | 1,2,4-Thiadiazole Derivative | Staphylococcus aureus | MIC: 0.125–8 μg/mL |
| Anticancer | Thiadiazole with Pyrazole Moiety | Ehrlich’s Ascites Carcinoma Cells | Significant cytotoxicity |
| Anti-inflammatory | Various Thiadiazole Derivatives | Inflammatory Mediators | Comparable to NSAIDs |
| Analgesic | Selected Thiadiazoles | Pain Models | Effective pain relief |
Comparison with Similar Compounds
Core Heterocycle Variations
Thiadiazole vs. Oxadiazole/Thiazole :
The target compound’s 1,2,3-thiadiazole core differs from oxadiazole-containing analogs (e.g., compound 33 in ), which exhibit stronger electron-withdrawing effects due to the oxygen atom. This difference impacts electronic properties and metabolic stability. For instance, oxadiazoles are often more resistant to oxidative degradation compared to thiadiazoles .- Example : 4-Methyl-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide (compound 33, ) replaces the pyrazine-pyrazole-ethyl chain with a phenyl group, introducing a trifluoromethyl substituent that enhances lipophilicity and bioavailability .
Pyrazine-Pyrazole vs. Other Aromatic Systems :
The pyrazine-pyrazole moiety in the target compound contrasts with simpler phenyl or pyridinyl groups in analogs (e.g., ). Pyrazine’s nitrogen-rich structure improves water solubility and facilitates π-π stacking in target binding pockets .
Substituent Effects
- Trifluoromethyl Groups : Present in compound 33 () and D797 (), trifluoromethyl groups enhance metabolic stability and membrane permeability via hydrophobic interactions .
- Amide Linkers : The carboxamide group in the target compound is a common feature in analogs (e.g., ), enabling hydrogen bonding with biological targets. Variations in amine substituents (e.g., ethyl vs. phenyl in ) modulate steric bulk and solubility .
Table 1: Key Properties of Comparable Compounds
*Predicted using ChemDraw (v22.0).
- Metabolic Stability : The pyrazine-pyrazole system in the target compound may reduce hepatic clearance compared to phenyl-substituted analogs (e.g., compound 33) due to decreased CYP450 affinity .
- Solubility : The pyrazine moiety enhances aqueous solubility (~25 mg/mL predicted) relative to trifluoromethyl-bearing analogs (e.g., I-2: ~5 mg/mL) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide?
- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including heterocyclic ring formation (e.g., pyrazole, thiadiazole) and carboxamide coupling. Key steps may include:
- Hydrazinolysis of ethyl carboxylate intermediates to form pyrazole rings (as seen in analogous compounds) .
- Nucleophilic substitution for introducing the pyrazine moiety, requiring controlled pH and temperature to avoid side reactions .
- Coupling reactions (e.g., using EDCI/HOBt) to link the thiadiazole-carboxamide group to the pyrazole-ethyl backbone .
- Optimization : Yield and purity can be improved via solvent selection (e.g., DMF for polar intermediates) and catalyst use (e.g., K₂CO₃ for alkylation) .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : Use a combination of:
- 1H/13C NMR spectroscopy to verify substituent positions and ring systems (e.g., pyrazole C-H signals at δ 6.5–7.5 ppm) .
- High-resolution mass spectrometry (HRMS) to confirm molecular formula .
- IR spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- HPLC or TLC for purity assessment (>95% by area normalization) .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (MIC determination) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across similar compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., pyrazine vs. pyridine) and test activity to identify critical pharmacophores .
- Dose-response studies : Ensure consistent assay conditions (e.g., cell passage number, incubation time) to minimize variability .
- Meta-analysis : Compare data from multiple studies (e.g., thiadiazole derivatives in vs. pyrazole-thiazole hybrids in ) to identify trends .
Q. What computational methods are suitable for predicting target interactions and binding modes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase or bacterial DNA gyrase) .
- Molecular Dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .
- Pharmacophore modeling : Identify essential interaction features (e.g., hydrogen bonds with pyrazine nitrogen) using tools like PharmaGist .
Q. How can researchers design experiments to study the compound’s metabolic stability and degradation pathways?
- Methodological Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Forced degradation studies : Expose to heat, light, and hydrolytic conditions (acid/base) to identify degradation products .
- Isotope labeling : Use ¹⁴C-labeled compound to trace metabolic pathways in hepatocyte models .
Q. What strategies are effective for elucidating the mechanism of action in anticancer assays?
- Methodological Answer :
- Apoptosis assays : Annexin V/PI staining and caspase-3/7 activation measurements .
- Cell cycle analysis : Flow cytometry to detect phase-specific arrest (e.g., G1/S checkpoint) .
- Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., p53 or MAPK signaling) .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound?
- Methodological Answer :
- Fragment-based design : Synthesize analogs with modular substitutions (e.g., cyclohexyl vs. methyl groups on thiadiazole) .
- 3D-QSAR : Use CoMFA or CoMSIA to correlate spatial electrostatic features with activity .
- Parallel synthesis : Employ combinatorial chemistry to rapidly generate derivatives for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
